![molecular formula C15H18O3 B1345389 cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-04-2](/img/structure/B1345389.png)
cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
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Description
“Cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 246.31 . The IUPAC name for this compound is 4-(4-methylbenzoyl)cyclohexanecarboxylic acid . The compound is not chirally pure, meaning it contains a mixture of enantiomers .
Molecular Structure Analysis
The InChI code for “cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid” is1S/C15H18O3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-5,12-13H,6-9H2,1H3,(H,17,18)/t12-,13+
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Scientific Research Applications
Chemical Synthesis and Structure Analysis
Synthesis of Isoindolo-Benzimidazolone Compounds : The compound cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid was utilized in the preparation of various isomeric compounds including 5a-p-Methylphenyl-5a,5b,6,7,8,9,9a,10-octahydro-5H-isoindolo[2,1-a]benzimidazol-10-one. These compounds differ in their cyclohexane-pyrrolidone annelation and the arrangement of the aryl group and annelation H atoms, which is crucial for their structural analysis and potential applications in chemical synthesis (Sillanpää, Csende, & Stájer, 1995).
Study of Cyclohexane Derivatives : Research has focused on the synthesis of different cyclohexane derivatives, starting from various benzoic acids, including cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid. This study is significant for understanding the molecular structures and mass spectra of these derivatives, which can have implications in various fields such as pharmaceuticals and material science (Bekkum, Graaf, Minnen‐Pathuis, Peters, & Wepster, 2010).
Formation of Isoindolo-Benzoxazinones and Benzoxazepinones : The reaction of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid with stereoisomeric amino alcohols led to the preparation of various isoindolo-benzoxazinones and benzoxazepinones. These compounds, containing hetero rings and cycloalkane rings, have their stereostructures determined by advanced spectroscopy methods, highlighting their potential applications in organic chemistry and drug design (Sohár, Stájer, Nagy, & Bernáth, 1995).
Development of Pyrroloepoxyquinazolines : In another study, cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid was reacted with various acids to produce condensed pyrroloepoxyquinazolines. This research contributes to the understanding of complex organic compounds' structures, which could be useful in pharmaceuticals and material sciences (Kanizsai, Miklós, Sohár, Csámpai, Sillanpää, & Stájer, 2007).
properties
IUPAC Name |
4-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-5,12-13H,6-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDLKJYEEFPOKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223854, DTXSID901232001 |
Source
|
Record name | trans-4-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901232001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid | |
CAS RN |
736136-04-2, 735269-91-7 |
Source
|
Record name | trans-4-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901232001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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